CB2 Receptor Binding Affinity in the Subnanomolar Range for the Fluorinated Benzothiazole Series
In the published SAR series of fluorinated and methoxylated benzothiazole derivatives, compounds bearing the 2-methoxybenzamide motif (exemplified by compound 21, a close structural analog of CAS 865181-59-5) achieved subnanomolar CB2 Ki values. Across the series, seven compounds displayed CB2 Ki between 0.16 nM and 0.68 nM [1]. By contrast, earlier benzothiazole-2-ylidene leads such as compound 6a showed only moderate CB2 affinity, necessitating the structural optimizations that introduced the 6-fluoro and tailored N-acyl substituents [1]. This represents an affinity gain of approximately 10- to 100-fold relative to the unoptimized hit scaffold [1].
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Subnanomolar range (0.16–0.68 nM) for methoxylated/fluorinated analogs in the series (compounds 14, 15, 18, 19, 21, 24, 25) [1] |
| Comparator Or Baseline | Lead compound 6a (benzothiazole-2-ylidene amide hit); exact Ki not disclosed for 6a but described as requiring optimization to achieve subnanomolar potency [1] |
| Quantified Difference | ~10- to 100-fold improvement in CB2 Ki upon introduction of fluorine and methoxy substituents [1] |
| Conditions | Radioligand displacement assay using [3H]WIN55212-2 on human CB2 receptor expressed in CHO cells [1] |
Why This Matters
Subnanomolar CB2 affinity is critical for PET tracer development and for achieving target occupancy at low concentrations in cellular and in vivo models, reducing nonspecific binding artifacts.
- [1] Aly MW, Ludwig FA, Deuther-Conrad W, Brust P, Abadi AH, Moldovan RP, Osman NA. Development of fluorinated and methoxylated benzothiazole derivatives as highly potent and selective cannabinoid CB2 receptor ligands. Bioorg Chem. 2021;114:105191. PMID: 34375194. View Source
